molecular formula C19H21N5O B5597606 4-(1-methyl-1H-imidazol-2-yl)-1-[4-(1H-pyrazol-3-yl)benzoyl]piperidine

4-(1-methyl-1H-imidazol-2-yl)-1-[4-(1H-pyrazol-3-yl)benzoyl]piperidine

Cat. No. B5597606
M. Wt: 335.4 g/mol
InChI Key: KAKQHTFWWZQGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-(1-Methyl-1H-imidazol-2-yl)-1-[4-(1H-pyrazol-3-yl)benzoyl]piperidine often involves multi-step processes. For example, a three-step synthesis reported for a key intermediate in the synthesis of Crizotinib involves nucleophilic aromatic substitution, followed by hydrogenation and iodination steps, highlighting the complexity and the need for optimization in these synthetic routes (Fussell et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of related compounds indicates that careful design can influence the molecule's properties significantly. For instance, inserting a piperazine unit can enhance aqueous solubility and oral absorption, demonstrating the importance of structural analysis in developing compounds with desirable properties (Shibuya et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving this class of compounds can lead to a variety of products depending on the reaction conditions and the reactants involved. For example, reactions with piperazine can produce novel dihydropyridines and other fused structures through Michael and Hantzsch reactions, showcasing the compound's versatility in chemical synthesis (Hammad et al., 2023).

Physical Properties Analysis

The physical properties of such compounds, including solubility and crystalline structure, are crucial for their application and effectiveness. Detailed structural analysis, such as that conducted by Yıldırım et al. (2006) on a benzothiazol-2-yl derivative, provides insight into the compound's conformation and potential interactions with biological targets.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, play a significant role in the compound's application in research and development. Studies on related compounds have explored their potential in forming chelates with lanthanoids, indicating their utility in various chemical and possibly pharmacological applications (Roy & Nag, 1978).

properties

IUPAC Name

[4-(1-methylimidazol-2-yl)piperidin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-23-13-10-20-18(23)15-7-11-24(12-8-15)19(25)16-4-2-14(3-5-16)17-6-9-21-22-17/h2-6,9-10,13,15H,7-8,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKQHTFWWZQGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.